2-(Trimethylsilyl)ethoxymethyl chloride
Overview
Description
Synthesis Analysis
SEM chloride is synthesized from alcohols and 2-(trimethylsilyl)ethyl vinyl ether in the presence of a catalytic amount of PPTS (pyridinium p-toluenesulfonate), allowing for effective protection of hydroxyl groups, especially in compounds containing acid- and/or base-sensitive functional groups (Wu, Shull, & Koreeda, 1996).
Molecular Structure Analysis
The molecular structure of SEM chloride is characterized by the trimethylsilyl group attached to an ethoxymethyl moiety, which confers both hydrophobicity and steric protection. This structure facilitates its role as a protecting group, particularly due to its stability under various reaction conditions and its selective reactivity towards deprotection agents.
Chemical Reactions and Properties
SEM chloride is used in the protection of hydroxyl groups due to its ability to form stable silyl ethers, which can be deprotected under nearly neutral conditions with fluoride ions. This property is particularly beneficial in the synthesis of sensitive molecules, where harsh conditions could lead to degradation or unwanted side reactions. For instance, in the synthesis of nucleosidic thiocyanates, SEM chloride derivatives show high selectivity and yield (Chambert, Thomasson, & Décout, 2002).
Physical Properties Analysis
The physical properties of SEM chloride, such as its boiling point, melting point, and solubility, are critical for its application in organic synthesis. These properties determine the conditions under which SEM chloride can be used for the protection and deprotection of functional groups.
Chemical Properties Analysis
SEM chloride exhibits chemical properties that make it a versatile reagent in organic synthesis. Its reactivity with fluoride ions for the deprotection of silyl ethers is a key aspect of its utility. Moreover, it has been used in various organic transformations, including the protection of carboxylic acids, synthesis of nucleosides, and modifications of peptides (Akiyama, Hirofuji, Hirose, & Ozaki, 1994).
Scientific Research Applications
Synthesis of Phosphatidylcholine Derivatives : Yamauchi, Hihara, and Kinoshita (1987) found that 2-(Trimethylsilyl)ethoxymethyl groups are effective in synthesizing 1,2-di-O-octadecyl-sn-glycero-3-phosphatidylcholine, providing advantages over classical benzyl in the synthesis process (Yamauchi, Hihara, & Kinoshita, 1987).
Protection of Hydroxyl Groups : Wu, Shull, and Koreeda (1996) demonstrated that the 1-[(2-Trimethylsilyl)ethoxy]ethyl (SEE) group, a derivative of 2-(Trimethylsilyl)ethoxymethyl chloride, effectively protects hydroxyl groups in compounds with acid- and base-sensitive functional groups, enabling neutral deprotection with fluoride ion source (Wu, Shull, & Koreeda, 1996).
Carbohydrate Chemistry : Pinto, Buiting, and Reimer (1990) used the [-(Trimethylsilyl)ethoxy]methyl (SEM) acetal as a versatile protecting group for carbohydrate synthesis. This application facilitated the preparation of fully functionalized rhamnose acceptors and donors for glycosylation reactions (Pinto, Buiting, & Reimer, 1990).
Conversion into Thioesters : Grundberg, Andergran, and Nilsson (1999) discovered that converting 2-(Trimethylsilyl)ethyl sulfides into thioesters allows for versatile use as sulfhydryl protective groups in organic syntheses (Grundberg, Andergran, & Nilsson, 1999).
Nucleoside Derivatives Synthesis : Wada et al. (1995) highlighted the role of 2-(Trimethylsilyl)ethoxymethyl chloride in the regioselective 2′-O-protection of N-acyl-3′,5′-O-di(t-butyl)silanediylnucleoside derivatives, enabling efficient conversion into other compounds (Wada et al., 1995).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It may emit corrosive fumes .
Future Directions
properties
IUPAC Name |
2-(chloromethoxy)ethyl-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXKZEMBEZGUAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227327 | |
Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethoxymethyl chloride | |
CAS RN |
76513-69-4 | |
Record name | 2-(Trimethylsilyl)ethoxymethyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76513-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076513694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloromethyl 2-(trimethylsilyl)ethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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